molecular formula C16H24N2O B2423719 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 35840-05-2

1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2423719
CAS No.: 35840-05-2
M. Wt: 260.381
InChI Key: YPICXUBUJKFCNW-UHFFFAOYSA-N
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Description

1-Nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 35840-05-2) is an organic compound with the molecular formula C16H30N2O and an average mass of 266.43 g/mol . This compound belongs to the benzodiazol-2-one (benzimidazolone) chemical class, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of potential pharmacological activities . Benzimidazole derivatives are recognized for their high variability in mechanisms of action, which can include activity on GABA-, serotonin-, dopamine-, adrenaline-, and glutamatergic systems . This makes such compounds valuable tools for researching novel neuropsychotropic agents. Specifically, structural analogs of this core structure have been investigated in vivo for anxiolytic, antidepressant, and analgesic activities, indicating the potential research direction for this chemical series . The nonyl side chain at the 1-position of the heterocycle is a key structural feature that influences the molecule's lipophilicity and interaction with biological targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-nonyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)17-16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPICXUBUJKFCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with nonyl aldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring . Another approach involves the use of nonyl carboxylic acid and o-phenylenediamine in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Nonyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

3-Nonyl-1H-benzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the case of antimicrobial activity, it disrupts the cell membrane integrity and interferes with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nonyl-1H-benzimidazol-2-one is unique due to its long nonyl side chain, which imparts distinct physicochemical properties and biological activities compared to other benzimidazole derivatives. This structural feature enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic pockets of proteins .

Biological Activity

1-Nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 35840-05-2) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

This compound is characterized by a benzodiazole core with a nonyl group attached, which influences its lipophilicity and biological interactions. The molecular formula is C16H24N2OC_{16}H_{24}N_{2}O, with a molecular weight of approximately 260.38 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC16H24N2O
Molecular Weight260.38 g/mol
CAS Number35840-05-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

Antimicrobial Activity

A study conducted on various derivatives of benzodiazole indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of benzodiazole derivatives. In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cultured cells .

Enzyme Inhibition

A recent investigation into the enzyme inhibitory effects of benzodiazoles found that this compound inhibited acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile. Data from toxicological assessments indicate:

  • Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Safety Precautions

Handling should include appropriate personal protective equipment (PPE) to prevent exposure.

Q & A

Q. What are the optimal synthetic routes for 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can purity be ensured?

The synthesis typically involves alkylation of the benzimidazol-2-one core with nonyl bromide under mild alkaline conditions (e.g., K₂CO₃ in DMF). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted alkyl halides and byproducts. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. How should researchers characterize the compound’s structural and electronic properties?

Employ spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., nonyl chain integration, benzodiazol-2-one ring protons).
  • FT-IR : Confirm carbonyl (C=O) stretch (~1700 cm⁻¹) and N-H vibrations.
  • Mass Spectrometry : Use HRMS for molecular ion validation. Computational methods (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Advanced Research Questions

Q. How can crystallographic data discrepancies between alkyl-substituted benzodiazol-2-one derivatives be resolved?

Variations in alkyl chain length (e.g., nonyl vs. dodecyl) alter crystal packing and symmetry. Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Compare unit cell parameters and intermolecular interactions (e.g., van der Waals forces in alkyl chains). For ambiguous data, employ twin refinement or high-resolution synchrotron sources .

Q. What experimental strategies evaluate the compound’s pharmacological potential?

  • In vitro assays : Screen for antimicrobial activity (MIC assays against Gram+/Gram- bacteria) or neuroprotective effects (e.g., Aβ-induced toxicity in neuronal cells) .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes, receptors) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Variation of substituents : Synthesize analogs with shorter/longer alkyl chains or substituted benzyl groups.
  • Biological testing : Compare IC₅₀ values across analogs to identify key structural motifs.
  • Computational docking : Map ligand-receptor interactions (e.g., AutoDock Vina) to rationalize activity trends .

Q. How should researchers address contradictions in biological activity data across studies?

  • Replicate assays : Control variables (e.g., cell line, solvent, concentration).
  • Statistical validation : Use ANOVA or Student’s t-test to assess significance.
  • Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., batch-to-batch compound variability) .

Methodological Notes

  • Crystallography : SHELXL is preferred for small-molecule refinement due to robust handling of twinning and disorder .
  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., Gaussian for IR/NMR simulations) .
  • Biological Assays : Include positive/negative controls and cytotoxicity assays (e.g., MTT) to distinguish specific vs. nonspecific effects .

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